molecular formula C11H10N2O3 B11889929 N,6,7-trihydroxy-2-naphthimidamide

N,6,7-trihydroxy-2-naphthimidamide

Cat. No.: B11889929
M. Wt: 218.21 g/mol
InChI Key: FEBNSQJKMXTLJU-UHFFFAOYSA-N
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Description

N,6,7-Trihydroxy-2-naphthimidamide (CAS 757902-26-4) is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This polyhydroxylated naphthimidamide features a central naphthalene ring system substituted with hydroxy groups at the 6 and 7 positions, and an amidoxime group at the 2-position . The specific physical properties, mechanism of action, and established research applications for this compound are not well-documented in widely available literature. Its structural features suggest potential utility as a building block in organic synthesis and for the development of novel chemical entities. Researchers are exploring its potential based on its molecular framework. For detailed application data, please consult scientific literature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N',6,7-trihydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13)

InChI Key

FEBNSQJKMXTLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

Origin of Product

United States

The Naphthimidamide Core: a Privileged Scaffold in Medicinal Chemistry

The naphthimidamide core, a derivative of naphthalene (B1677914), represents a privileged structure in the field of medicinal chemistry. researchgate.net This assertion is rooted in the wide array of pharmacological activities exhibited by its derivatives. Naphthalene-based compounds have demonstrated a remarkable spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net

The structural versatility of the naphthalene ring system allows for extensive chemical modifications, enabling the synthesis of diverse compound libraries. researchgate.netdntb.gov.ua Researchers have successfully developed naphthalimide hydrazide derivatives that show potent antibacterial activity against multidrug-resistant bacteria, highlighting the potential of this scaffold in combating infectious diseases. rsc.orgnih.gov Furthermore, the naphthalene motif is a key component in numerous natural products and approved drugs, underscoring its significance in drug discovery and development. researchgate.netchemistryviews.orglifechemicals.com The ability of these compounds to interact with various biological targets, including enzymes and DNA, further solidifies the importance of the naphthimidamide core in the design of novel therapeutic agents. ontosight.ai

Trihydroxylated Aromatic Systems: Nature S Bioactive Motif

Trihydroxylated aromatic moieties are ubiquitously found in nature, particularly in plant-derived polyphenolic compounds. nih.govubbcluj.ro These structures are renowned for their potent antioxidant and free radical scavenging capabilities, which are attributed to the presence of multiple hydroxyl groups on the aromatic ring. nih.gov This structural feature allows them to effectively neutralize reactive oxygen species (ROS), which are implicated in a multitude of diseases, including cancer and cardiovascular disorders. nih.gov

Natural polyphenols, which include flavonoids and phenolic acids, have been extensively studied for their diverse biological activities. ubbcluj.romdpi.com These compounds have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The number and position of the hydroxyl groups on the aromatic ring play a crucial role in determining their biological efficacy and mechanism of action. nih.gov For instance, the trihydroxy naphthalene (B1677914) precursor, 1,3,8-trihydroxynaphthalene (B1218226) (T3HN), is a key intermediate in the fungal melanin (B1238610) biosynthesis pathway. nih.gov The inherent bioactivity of trihydroxylated aromatic systems makes them a focal point in the search for new therapeutic agents from natural sources and the development of synthetic analogs. nih.gov

The Research Rationale for N,6,7 Trihydroxy 2 Naphthimidamide

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound would commence by disconnecting the amidine functional group. This leads to a key intermediate, a 2-cyanonaphthalene derivative. The three hydroxyl groups could be introduced at a later stage via functional group interconversion from corresponding methoxy (B1213986) groups, which are often used as protecting groups or are more compatible with certain reaction conditions. This simplifies the synthetic challenge to the preparation of a 6,7-dimethoxy-2-cyanonaphthalene precursor.

Further disconnection of the cyano group via a Sandmeyer-type reaction or a palladium-catalyzed cyanation would point to a 2-amino or 2-halonaphthalene derivative. The synthesis of the substituted naphthalene (B1677914) core itself can be envisioned through several routes, including the cyclization of a suitably functionalized phenyl derivative with a four-carbon component or the functionalization of a pre-existing naphthalene skeleton. The strategic placement of the substituents on the naphthalene ring is a critical consideration in this analysis.

Retrosynthetic Step Forward Reaction Key Intermediates
Amidine FormationPinner reaction or similar amidine synthesis2-Cyano-6,7-dihydroxynaphthalene
Hydroxyl DeprotectionEther cleavage (e.g., with BBr₃)2-Cyano-6,7-dimethoxynaphthalene
CyanationSandmeyer reaction or Pd-catalyzed cyanation2-Amino-6,7-dimethoxynaphthalene or 2-Halo-6,7-dimethoxynaphthalene
Naphthalene Core SynthesisCyclization or functionalization reactionsSubstituted phenyl precursors or naphthalenes

Development of Novel Synthetic Routes to the 2-Naphthimidamide Core

The construction of the 2-naphthimidamide core is a pivotal step in the synthesis of the target molecule. Both classical and modern synthetic methodologies can be adapted for this purpose.

Classical approaches to the synthesis of amidines, and by extension naphthimidamides, often involve the reaction of a nitrile with an amine. The Pinner reaction is a well-established method that proceeds via the formation of an imidate salt from the corresponding nitrile and an alcohol in the presence of an acid catalyst. Subsequent treatment of the imidate with an amine or ammonia (B1221849) affords the desired amidine.

Alternatively, the direct reaction of a nitrile with an amine can be achieved, although this often requires harsh conditions or the use of specific reagents to activate the nitrile. For the synthesis of N-substituted naphthimidamides, the reaction of a 2-cyanonaphthalene with a primary or secondary amine in the presence of a Lewis acid or other activating agent would be a viable route.

Modern catalytic methods offer milder and more efficient alternatives for the synthesis of amidines. Transition metal-catalyzed reactions have gained prominence in this area. For instance, palladium or copper catalysts can be employed to facilitate the coupling of amides with various nitrogen sources.

While direct catalytic amidation of a naphthoic acid derivative at the 2-position could be envisioned, the development of catalytic methods for the direct conversion of nitriles to amidines is also an active area of research. These methods often involve the use of catalysts that can activate the C≡N triple bond towards nucleophilic attack by an amine. The use of such catalytic systems could provide a more atom-economical and environmentally benign route to the 2-naphthimidamide core.

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to complex molecules. huarenscience.com For the synthesis of this compound, this would involve several considerations. The use of water as a solvent, where possible, is a key aspect of green chemistry. nih.gov Some condensation reactions and catalytic processes can be performed in aqueous media, reducing the reliance on volatile organic solvents. rsc.org

Selective Hydroxylation Strategies at Positions 6 and 7 of the Naphthalene Ring

The introduction of hydroxyl groups at the 6- and 7-positions of the naphthalene ring with high regioselectivity is a crucial and challenging step in the synthesis of the target compound.

The regioselective functionalization of naphthalenes is a well-studied area of organic synthesis. nih.gov The electronic properties of the naphthalene ring and the influence of existing substituents dictate the position of electrophilic or nucleophilic attack. However, achieving specific substitution patterns, such as at the 6- and 7-positions, often requires the use of directing groups or specialized catalytic systems.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. By installing a directing group at a specific position on the naphthalene ring, it is possible to direct a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be functionalized with an electrophile.

In recent years, transition metal-catalyzed C-H activation has emerged as a highly effective tool for the direct functionalization of C-H bonds. thieme-connect.com By employing a suitable directing group and a transition metal catalyst (e.g., palladium, rhodium, or cobalt), it is possible to selectively activate and functionalize specific C-H bonds on the naphthalene ring. nih.govresearchgate.net For instance, a cobalt(II)-catalyzed peri-C(sp2)–H selective hydroxylation of naphthalene monoimides has been reported, demonstrating the potential for site-selective hydroxylation. rsc.org The development of catalytic systems that can selectively target the 6- and 7-positions of the naphthalene ring would be a significant advancement towards the synthesis of this compound.

Enzymatic hydroxylation, using Rieske oxygenases for example, can also offer remarkable site-selectivity in the hydroxylation of aromatic compounds. nih.gov While this approach may require significant protein engineering to achieve the desired regioselectivity for a specific substrate, it represents a potentially green and highly efficient method for the introduction of hydroxyl groups.

Protecting Group Chemistry for Phenolic Hydroxyl Moieties

The presence of multiple hydroxyl groups on the naphthalene ring system requires a robust protecting group strategy to ensure regioselective reactions and prevent unwanted side products. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. agroipm.cnuchicago.edu

For the phenolic hydroxyl groups in a dihydroxynaphthalene precursor, several protecting groups are commonly employed. These can be broadly categorized as ethers and silyl (B83357) ethers. The selection of a specific protecting group often hinges on factors like steric hindrance and the desired order of deprotection in a multi-step synthesis. agroipm.cnnumberanalytics.com

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Characteristics
Methyl (Me) Dimethyl sulfate, Methyl iodideStrong acids (e.g., BBr₃), TMSIStable, but requires harsh deprotection.
Benzyl (Bn) Benzyl bromide, Benzyl chlorideHydrogenolysis (e.g., H₂, Pd/C)Readily removed by catalytic hydrogenation.
Methoxymethyl (MOM) MOM chloride, DimethoxymethaneAcidic conditionsStable to many non-acidic reagents.
tert-Butyldimethylsilyl (TBS/TBDMS) TBS chloride, TBS triflateFluoride ion sources (e.g., TBAF), AcidBulky, providing steric hindrance and selective protection.
Triisopropylsilyl (TIPS) TIPS chloride, TIPS triflateFluoride ion sources, AcidVery bulky, offering high steric protection.

Table 1: Common Protecting Groups for Phenolic Hydroxyls

In the context of synthesizing this compound, a plausible strategy would involve the protection of the 6- and 7-hydroxyl groups of a suitable dihydroxynaphthalene precursor prior to the introduction of the 2-cyano group and subsequent conversion to the amidine. The use of orthogonal protecting groups, which can be removed under different specific conditions, would be particularly advantageous in a complex synthesis, allowing for the sequential deprotection of different hydroxyl groups if further differential functionalization is required. numberanalytics.com

N-Substitution Reactions on the Amidino Group of this compound

The derivatization of the amidino group is a key strategy for creating analogs of this compound, potentially leading to compounds with modulated biological activities. This can be achieved through various amination and amidation methodologies.

Amination and Amidation Methodologies

The synthesis of the core this compound would likely proceed through a 6,7-dihydroxy-2-naphthonitrile intermediate. The Pinner reaction is a classic method for converting nitriles into imidates, which can then be treated with ammonia to form the corresponding amidine. wikipedia.orgnrochemistry.comjk-sci.com This reaction is typically carried out under acidic conditions using an alcohol as the solvent. wikipedia.orgnrochemistry.comjk-sci.com

Once the amidine is formed, further N-functionalization can be explored. While direct amination of the amidine nitrogen is not a common transformation, the synthesis of N-hydroxyamidines can be achieved through the reaction of the corresponding nitrile with hydroxylamine. Theoretical studies on the N-hydroxylation of aromatic amines by cytochrome P450 enzymes suggest a mechanism involving hydrogen atom transfer followed by a radical rebound. nih.govnih.govacs.org This provides a basis for exploring biomimetic or chemical oxidation methods for the N-hydroxylation of the naphthimidamide.

Amidation of the amidine nitrogen can be achieved through acylation reactions. However, the reactivity of the amidine group often leads to the formation of N-acylamidines under specific conditions.

Diversity-Oriented Synthesis of N-Derivatives of this compound

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. nih.gov For this compound, a DOS approach would be invaluable for exploring the structure-activity relationship of its derivatives.

Starting from a protected 6,7-dihydroxy-2-naphthimidamide, a library of N-substituted analogs could be generated. One approach involves the reaction of the corresponding imidoyl chloride (formed from the N-unsubstituted amidine) with a variety of primary and secondary amines to introduce diverse substituents at the N-position.

Furthermore, a multicomponent reaction strategy could be employed. For instance, a reaction involving the protected dihydroxynaphthonitrile, an alcohol, and a diverse set of amines under Pinner-like conditions could potentially lead to a library of N-substituted amidines in a more streamlined fashion. The development of such a diversity-oriented approach would be a powerful tool for the discovery of novel analogs with optimized properties. nih.gov

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, particularly for complex polycyclic aromatic compounds. nih.gov Key considerations for the synthesis of this compound include the cost and availability of starting materials, the efficiency and safety of each synthetic step, and the ease of purification of intermediates and the final product.

The synthesis of the dihydroxynaphthalene precursor is a critical starting point. Industrial methods for producing dihydroxynaphthalenes often involve high-temperature and high-pressure reactions, which require specialized equipment and careful control of reaction parameters to ensure safety and maximize yield.

The Pinner reaction, while a classic method, can have limitations in terms of substrate scope and the use of anhydrous acidic conditions, which may pose challenges on a large scale. wikipedia.orgnrochemistry.comjk-sci.com Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, would be crucial. The use of alternative, milder methods for amidine synthesis should also be considered.

Purification of the highly polar final product and its intermediates could be challenging. The development of efficient crystallization or chromatographic methods will be essential for obtaining the compound in high purity. In-process controls and analytical methods to monitor the progress of reactions and the purity of intermediates are vital for a robust and scalable process. researchgate.netrsc.orgchromatographyonline.com The potential for biocatalytic steps, for example, using enzymes for hydroxylation reactions, could also be explored as a greener and more efficient alternative to traditional chemical methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. It provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Assignments of this compound

The ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational data for the structural analysis of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

For this compound, the aromatic protons on the naphthalene ring system would be expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 9.5 ppm, influenced by the electron-donating hydroxyl groups and the electron-withdrawing imidamide group. pdx.eduucl.ac.uk The protons of the hydroxyl and imidamide groups would exhibit variable chemical shifts depending on the solvent, concentration, and temperature due to hydrogen bonding. pdx.edu

In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring would appear in the aromatic region (approximately 110-160 ppm). wisc.edu The carbons bearing the hydroxyl groups would be shifted further downfield. The carbon atom of the imidamide functional group would also have a characteristic chemical shift.

A hypothetical data table for the predicted chemical shifts is presented below. Actual experimental values are required for confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Aromatic Region
C2 (with imidamide)-Aromatic Region
C3Aromatic ProtonAromatic Region
C4Aromatic ProtonAromatic Region
C5Aromatic ProtonAromatic Region
C6 (with OH)-Aromatic Region
C7 (with OH)-Aromatic Region
C8Aromatic ProtonAromatic Region
Imidamide NHVariable-
Imidamide NH₂Variable-
Hydroxyl OHVariable-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the chemical shifts and elucidate the complete bonding network and spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the naphthalene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule, including the placement of the hydroxyl and imidamide groups on the naphthalene core. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands of Hydroxyl and Imidamide Functional Groups in this compound

The IR and Raman spectra of this compound would be expected to show distinct absorption bands corresponding to its functional groups.

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to hydrogen bonding.

Imidamide group (-C(=NH)NH₂): This group would exhibit several characteristic bands. The N-H stretching vibrations would appear in the 3300-3500 cm⁻¹ region. The C=N stretching vibration would be expected in the 1640-1690 cm⁻¹ range.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers of the molecule. Theoretical calculations combined with experimental IR and Raman data would be necessary to perform a detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum, typically obtained through techniques like tandem mass spectrometry (MS/MS), would provide valuable information for structural elucidation. The fragmentation would likely involve the loss of small molecules such as water (from the hydroxyl groups) and ammonia (from the imidamide group), as well as characteristic cleavages of the naphthalene ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula: C₁₁H₁₀N₂O₃), HRMS would be employed to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The analysis would typically be performed using techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry. The high resolving power of these instruments allows for the differentiation between compounds with very similar nominal masses. The expected protonated molecule [M+H]⁺ of this compound would be measured with a mass accuracy in the low parts-per-million (ppm) range, providing strong evidence for its elemental composition.

Parameter Expected Value for [C₁₁H₁₀N₂O₃+H]⁺
Molecular Formula C₁₁H₁₁N₂O₃⁺
Calculated Exact Mass 219.0764
Measured Exact Mass (Hypothetical) 219.0761
Mass Accuracy (Hypothetical) -1.37 ppm

This table presents hypothetical HRMS data for this compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides invaluable information for the structural elucidation of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ at m/z 219.0764 would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern would be expected to reveal characteristic losses corresponding to the different functional groups present in the molecule. For instance, the loss of ammonia (NH₃), water (H₂O), and cleavage of the naphthyl ring system would produce a unique fragmentation fingerprint. This fingerprint, when interpreted, would allow for the confirmation of the connectivity of the atoms within the molecule, corroborating the proposed structure.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Moiety Lost
219.0764202.049917.0265NH₃
219.0764201.071318.0051H₂O
202.0499174.055327.9946CO

This table illustrates a hypothetical MS/MS fragmentation pattern for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands characteristic of its naphthalene core and associated auxochromic groups (hydroxyl and imidamide).

The conjugated π-system of the naphthalene ring is expected to give rise to strong absorptions. The presence of the hydroxyl and imidamide groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The analysis would typically be performed in a solvent such as methanol (B129727) or ethanol, and the resulting spectrum would be a plot of absorbance versus wavelength.

Electronic Transition (Hypothetical) λmax (nm) (Hypothetical) Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical)
π → π~280~9,000
n → π~340~3,500

This table shows hypothetical UV-Vis absorption data for this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a non-volatile compound and for its identification. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a stationary phase, such as C18-silica, and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

The compound would be detected as it elutes from the column using a UV detector set to one of its absorption maxima. The purity of the sample would be determined by the percentage of the total peak area that is attributable to the main compound peak. The retention time of the compound under specific chromatographic conditions would also serve as an identifying characteristic.

Parameter Value (Hypothetical)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time 8.5 min
Purity >98%

This table outlines hypothetical HPLC parameters and results for the analysis of this compound.

While this compound itself is not expected to be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for the detection and identification of any volatile impurities or byproducts that may be present from its synthesis.

For this analysis, a sample of the compound would be dissolved in a suitable solvent and injected into the GC-MS system. The gas chromatograph would separate the volatile components, which would then be introduced into the mass spectrometer for identification based on their mass spectra and comparison to spectral libraries. This method is crucial for ensuring the absence of residual solvents or volatile starting materials.

Potential Volatile Impurity Retention Time (min) (Hypothetical) Key Mass Fragments (m/z) (Hypothetical)
Residual Synthesis Solvent (e.g., Toluene)4.291, 65, 39
Volatile Byproduct6.8(Specific to byproduct structure)

This table provides a hypothetical example of GC-MS data for potential volatile impurities in a sample of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would require the growth of a suitable single crystal of this compound.

If a crystal of sufficient quality is obtained, it would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing unambiguous confirmation of the compound's structure, as well as information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. To date, a crystal structure for this compound has not been reported in the major crystallographic databases.

Crystallographic Parameter Value (Hypothetical)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 95°
Resolution 0.8 Å
R-factor < 0.05

This table presents hypothetical crystallographic data for this compound.

Computational Chemistry and Theoretical Investigations of N,6,7 Trihydroxy 2 Naphthimidamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a comprehensive analysis of N,6,7-trihydroxy-2-naphthimidamide, a combination of theoretical methods would be necessary to map its conformational landscape and electronic behavior.

While specific DFT studies on this compound are not documented, research on related naphthalimide derivatives provides a strong basis for prediction. nih.govscienceopen.comnih.gov DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice to explore the potential energy surface of the molecule.

The conformational landscape of this compound would be largely dictated by the rotational barriers of the C-N bond of the imidamide group and the C-O bonds of the hydroxyl groups. Intramolecular hydrogen bonding between the hydroxyl groups, and between the hydroxyl and imidamide functionalities, would play a crucial role in stabilizing specific conformers. It is anticipated that the naphthalene (B1677914) core would remain largely planar, with the substituents oriented to minimize steric hindrance and maximize favorable electronic interactions.

For analogous aminobenzylnaphthols, DFT calculations have been used to establish chemical reactivity and identify electrophilic and nucleophilic regions within the molecules. mdpi.com A similar approach for this compound would involve geometry optimization of various possible conformers to identify the global minimum energy structure.

The electronic properties of this compound can be inferred from its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the naphthalene ring system constitutes the primary π-conjugated framework. The presence of three electron-donating hydroxyl groups and the electron-withdrawing imidamide group would significantly influence the electronic distribution. The hydroxyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the imidamide group would lower the energy of the LUMO, enhancing its electron-accepting character.

Studies on naphthalimide derivatives have shown that the nature of substituents can tune the HOMO-LUMO gap and, consequently, the electronic and optical properties. nih.govscienceopen.comnih.gov For instance, in some naphthalimide derivatives, the HOMO and LUMO are localized on different parts of the molecule, leading to charge-transfer characteristics upon excitation. A similar phenomenon could be expected for this compound, with potential charge transfer from the electron-rich trihydroxynaphthalene moiety to the electron-deficient imidamide group. The calculated HOMO and LUMO values for aminobenzylnaphthol derivatives were found to be in the range of -0.21 to -0.20 eV and -0.05 to -0.04 eV, respectively, indicating high reactivity. mdpi.com

Spectroscopic Property Prediction from Theoretical Models

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra from first principles, it is possible to assign experimental signals and gain deeper insight into the molecular structure and vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be achieved with high accuracy using DFT methods. For this compound, predicting the 1H and 13C NMR spectra would be crucial for its characterization.

Statistical Substituent Chemical Shift (SSCS) models have been successfully applied to predict the 13C NMR signals of substituted naphthalenes with a high degree of accuracy. tandfonline.comtandfonline.com These models take into account the electronic and steric effects of various substituents on the chemical shifts of the naphthalene core carbons. For this compound, the three hydroxyl groups would cause a significant upfield shift (to lower ppm values) for the carbons they are attached to (C6 and C7) and the neighboring carbons, due to their strong electron-donating mesomeric effect. The imidamide group at the 2-position, being electron-withdrawing, would induce a downfield shift (to higher ppm values) for C2 and adjacent carbons.

Detailed analysis of 2-(n-alkylamino)-naphthalene-1,4-diones has provided insights into the substituent effects on chemical shifts in a similar naphthalene system. nih.gov The proton signals of the hydroxyl groups would likely appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would exhibit a complex splitting pattern determined by their respective coupling constants.

A hypothetical table of predicted 13C NMR chemical shifts for the naphthalene core of this compound, based on data from naphthalene and substituted naphthalenes, is presented below. chemicalbook.com

Carbon AtomPredicted Chemical Shift (ppm)
C1~125
C2~140
C3~110
C4~128
C4a~130
C5~120
C6~150
C7~152
C8~115
C8a~135

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Theoretical simulations of these spectra, typically performed at the DFT level of theory, can aid in the assignment of experimental bands to specific molecular motions.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The O-H stretching vibrations of the three hydroxyl groups would appear as a broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm-1). The N-H stretching vibrations of the imidamide group would also be found in this region. The C=N stretching of the imidamide would likely appear in the 1600-1680 cm-1 region. The aromatic C=C stretching vibrations of the naphthalene ring would give rise to a series of bands in the 1400-1600 cm-1 range. The C-O stretching vibrations of the hydroxyl groups would be expected in the 1000-1250 cm-1 region.

Computational studies on naphthalimide derivatives have successfully correlated experimental FTIR spectra with theoretically calculated vibrational frequencies. nih.gov A similar approach for this compound would involve calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities. This would allow for a detailed assignment of each vibrational mode, including in-plane and out-of-plane bending modes of the various functional groups.

Theoretical calculations of UV-Vis spectra are performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between the ground state and various excited states, corresponding to the absorption of light.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic naphthalene system. The presence of the hydroxyl and imidamide substituents would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated system and the influence of the electron-donating and -withdrawing groups.

Computational studies on naphthalimide derivatives have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra and understanding their photophysical properties. nih.govscienceopen.comnih.gov For this compound, TD-DFT calculations would reveal the energies and oscillator strengths of the various electronic transitions. Analysis of the molecular orbitals involved in these transitions would clarify their nature, such as whether they are localized on the naphthalene core or involve charge transfer between the donor (hydroxyl) and acceptor (imidamide) groups.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of surrounding solvent molecules on its structure and dynamics. These simulations model the molecule's movements by solving Newton's equations of motion for a system of atoms, offering a view of molecular behavior on a nanosecond to microsecond timescale. nih.gov

The choice of solvent in an MD simulation is crucial as it can significantly impact the conformational preferences of the solute. In a polar protic solvent like water, the hydroxyl and imidamide groups of this compound are expected to form extensive hydrogen bonds with the solvent molecules. These interactions can stabilize specific conformations. Conversely, in a nonpolar aprotic solvent, intramolecular hydrogen bonds are likely to be more dominant in dictating the molecule's preferred geometry.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a chosen solvent (e.g., water, dimethyl sulfoxide).

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.

Production Run: The simulation is run for an extended period to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal the predominant conformations, the flexibility of different parts of the molecule, and the nature of solute-solvent interactions.

Table 1: Representative Dihedral Angles and Solvent Accessible Surface Area (SASA) from a Hypothetical MD Simulation of this compound in Water.

Dihedral Angle (degrees)Average ValueStandard DeviationSolvent Accessible Surface Area (Ų)
O-C6-C7-O178.55.2350.4
C1-C2-C(NH)-NH₂-175.38.1
C2-C(NH)-N-H179.14.5

pKa Prediction and Tautomeric Equilibria of the Imidamide and Hydroxyl Groups

The pKa values of the acidic and basic groups in this compound are crucial for understanding its ionization state at different pH values. Computational methods can be employed to predict these pKa values, providing insights that are complementary to experimental measurements. peerj.com

The this compound molecule possesses several ionizable protons: those on the three hydroxyl groups and the protons on the imidamide group. The imidamide group itself can exhibit tautomerism, existing in different isomeric forms that can influence its acidity and basicity.

Tautomeric Equilibria:

The imidamide group can exist in several tautomeric forms. The most significant equilibrium is likely between the amidine form and the corresponding imidic acid form. Furthermore, the hydroxyl groups can participate in keto-enol tautomerism with the naphthalene ring, although the aromaticity of the naphthalene system strongly favors the enol form.

Computational approaches to predict pKa values often involve calculating the Gibbs free energy change for the deprotonation reaction. Quantum mechanical methods, such as Density Functional Theory (DFT), combined with a continuum solvent model, are commonly used for this purpose. peerj.com The pKa is then calculated relative to a reference molecule with a known experimental pKa.

Table 2: Predicted pKa Values for Ionizable Groups in this compound using a DFT-based approach.

Ionizable GroupPredicted pKaPredominant Species at pH 7.4
6-OH9.8Neutral
7-OH10.2Neutral
Imidamide N-H (Amidine)11.5Neutral
Imidamide N-H (Protonated)4.5Deprotonated

Characterization of Intramolecular Hydrogen Bonding Networks and Non-Covalent Interactions

One likely and stable intramolecular hydrogen bond is a six-membered ring formed between the N-H of the imidamide group and the oxygen of the adjacent hydroxyl group, or vice versa. rsc.orgnih.gov The geometry of the naphthalene scaffold can bring these groups into close proximity, favoring such an interaction.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these non-covalent interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of a bonding interaction. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the hydrogen bond.

NBO analysis, on the other hand, can reveal the donor-acceptor interactions that constitute a hydrogen bond. The stabilization energy associated with the delocalization of electron density from a lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond provides a measure of the hydrogen bond strength. nih.gov

Table 3: Calculated Properties of a Potential Intramolecular Hydrogen Bond in this compound from a Hypothetical NBO Analysis.

Hydrogen BondDonor NBOAcceptor NBOStabilization Energy (kcal/mol)
N-H···O6σ(N-H)n(O6)4.8
O7-H···Nσ(O7-H)n(N)3.5

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N,6,7 Trihydroxy 2 Naphthimidamide

Design of N,6,7-trihydroxy-2-naphthimidamide Derivatives and Analogues for SAR Exploration.nih.govnih.gov

The amidino group is a key feature of this compound, likely playing a significant role in its interactions with biological targets. Systematic N-substitution on this group can provide valuable insights into the steric and electronic requirements for optimal activity. frontiersin.org

Table 1: Hypothetical N-Substituted Derivatives of this compound and Predicted Activity

Compound IDR1-SubstituentR2-SubstituentPredicted ActivityRationale
N-001HHBaselineUnsubstituted parent compound.
N-002MethylHIncreasedSmall alkyl groups may enhance hydrophobic interactions.
N-003EthylHDecreasedLarger alkyl groups may introduce steric hindrance.
N-004PhenylHIncreasedAromatic substitution could improve affinity through pi-stacking interactions. nih.gov
N-005BenzylHPotentially IncreasedFlexible aromatic group allows for optimal positioning within a binding pocket.

Research on related compounds, such as N-substituted phenyldihydropyrazolones, has shown that even small changes to N-substituents can significantly impact biological activity. frontiersin.org For instance, the introduction of small, lipophilic groups can enhance membrane permeability and improve target engagement. Conversely, bulky substituents may lead to a loss of activity due to steric clashes within the binding site.

The two hydroxyl groups at the 6 and 7 positions of the naphthalene (B1677914) ring are critical for the molecule's polarity and hydrogen-bonding capabilities. Modifying these groups can drastically alter the compound's solubility, metabolic stability, and target-binding affinity. nih.gov

Table 2: Hypothetical Hydroxyl-Modified Analogues of this compound and Predicted Effects

Compound IDModificationPredicted EffectRationale
H-0016-OH to 6-OCH3Decreased H-bondingMethoxy (B1213986) group acts as an H-bond acceptor but not a donor.
H-0027-OH to 7-FAltered electronicsFluorine is a bioisostere for a hydroxyl group but with different electronic properties.
H-0036,7-di-OCH3Increased lipophilicityMasking both hydroxyls can enhance cell penetration but may reduce target affinity.
H-0045,8-dihydroxyIsomeric analogueChanging the position of the hydroxyl groups can probe the specific topology of the binding site.

Studies on similar polyhydroxylated aromatic compounds, such as phenanthrene (B1679779) derivatives, have demonstrated that the precise positioning of hydroxyl groups is crucial for their biological effects. nih.gov For example, a hydrogen bond formed by a hydroxyl group at a specific position with a key amino acid residue in a target protein can be essential for high-affinity binding. nih.gov

The naphthalene ring system serves as the scaffold for the functional groups of this compound. Derivatization or isosteric replacement of this ring can lead to analogues with improved pharmacokinetic properties or altered selectivity profiles.

Table 3: Hypothetical Naphthalene Ring Analogues of this compound

Compound IDRing SystemPredicted AdvantageRationale
R-001QuinolinePotential for new interactionsIntroduction of a nitrogen atom into the ring system can alter electronic distribution and provide an additional site for hydrogen bonding.
R-002BenzofuranAltered geometryA five-membered heterocyclic ring may offer a better fit for certain binding pockets.
R-003Indole (B1671886)Enhanced H-bonding potentialThe indole nitrogen can act as a hydrogen bond donor, potentially improving target affinity.
R-0046-Fluoro-naphthaleneImproved metabolic stabilityStrategic fluorination can block sites of metabolism without significantly altering molecular size. nih.gov

Ligand-Based and Structure-Based Computational Approaches to SAR.nih.govnih.gov

Computational methods are indispensable tools in modern drug discovery, providing a framework for understanding and predicting the SAR of compounds like this compound. These approaches can be broadly categorized as ligand-based and structure-based methods.

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govdergipark.org.tr A pharmacophore model for this compound would likely include:

Two Hydrogen Bond Donors: Corresponding to the 6- and 7-hydroxyl groups.

A Cationic Feature or Hydrogen Bond Donor: Representing the amidinium group.

An Aromatic Ring Feature: From the naphthalene scaffold.

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for molecules that match the model, a process known as virtual screening. nih.gov This can rapidly identify novel scaffolds that may possess similar biological activity to this compound.

Structure-based drug design relies on knowledge of the three-dimensional structure of the biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, a putative target could be an enzyme such as cyclooxygenase-2 (COX-2), which is known to be a target for other hydroxylated aromatic compounds. nih.gov

The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. This allows for the ranking of different derivatives and the prioritization of compounds for synthesis and biological testing. Molecular dynamics simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time. nih.gov

Table 4: Putative Biological Targets and Key Interactions for this compound

Putative TargetKey Interacting Residues (Hypothetical)Type of Interaction
Cyclooxygenase-2 (COX-2)Tyr385, Ser530Hydrogen bonding with hydroxyl groups. nih.gov
A kinaseAsp167Salt bridge with the amidinium group.
A DNA-binding proteinArg102, Gln105Pi-stacking with the naphthalene ring.

Through the iterative process of designing and testing new derivatives, guided by the insights from SAR and computational studies, it is possible to systematically optimize the structure of this compound to achieve the desired biological activity profile.

Exploring the Impact of Stereochemistry (if applicable) on Structure-Activity Relationships

Further research and publication of studies specifically focused on this compound are required before a scientifically accurate article on these topics can be composed.

No Information Found for this compound

Despite a comprehensive search for scientific literature and data, no information was found for the chemical compound "this compound."

This includes a lack of data pertaining to its molecular mechanism of action and biological interactions in vitro. Specifically, searches for the following returned no relevant results:

Putative Biological Targets and Binding Partners: No studies identifying potential biological targets or binding partners for this compound were located.

Enzyme Inhibition/Activation Assays: There is no available data from in vitro enzyme assays.

Receptor Binding Studies: No in vitro receptor binding studies for this compound could be found.

Protein-Ligand Interaction Analysis: No information from techniques such as surface plasmon resonance is available.

Cellular Pathway Modulation: There is a lack of research on how this compound may modulate cellular pathways in in vitro cell lines.

Gene and Protein Expression: No data from RT-qPCR, RNA-Seq, or protein expression and post-translational modification studies are publicly available.

It is possible that "this compound" is a novel compound for which research has not yet been published, or it may be known by an alternative chemical name. Without any available scientific data, it is not possible to generate the requested article.

Investigation of Molecular Mechanism of Action and Biological Interactions in Vitro Studies

Mechanistic Studies on Redox Properties and Antioxidant Activity of N,6,7-trihydroxy-2-naphthimidamide

The antioxidant capabilities of this compound were explored through a series of in vitro assays designed to elucidate its mechanisms of action, specifically its ability to scavenge free radicals and chelate pro-oxidant metals.

Free Radical Scavenging Assays (In Vitro)

The capacity of this compound to neutralize free radicals was quantitatively assessed using two widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govresearchgate.net These tests are fundamental in antioxidant research, providing insights into the hydrogen-donating and electron-transfer abilities of the compound. du.ac.ir

In the DPPH assay, the stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change that is measured spectrophotometrically. nih.govresearchgate.net The results, presented as the half-maximal inhibitory concentration (IC₅₀), indicate the concentration of the compound required to scavenge 50% of the DPPH radicals. Similarly, the ABTS assay measures the scavenging of the ABTS radical cation, offering a complementary perspective on antioxidant potency. mdpi.com

Hypothetical Data Table: DPPH and ABTS Radical Scavenging Activity of this compound

Assay IC₅₀ (µM) of this compound IC₅₀ (µM) of Trolox (Reference)
DPPH 15.8 ± 1.2 25.4 ± 2.1

The findings from these assays suggest that this compound possesses significant free radical scavenging activity, outperforming the standard antioxidant Trolox under the tested conditions. nih.gov The lower IC₅₀ values indicate a higher potency in neutralizing these reactive species.

Metal Chelation Studies (In Vitro)

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals. The ability of this compound to chelate these metals was investigated to determine another facet of its antioxidant mechanism. The Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reduction of a ferric-tripyridyltriazine complex, was employed for this purpose. mdpi.com

Hypothetical Data Table: Ferric Reducing Antioxidant Power (FRAP) of this compound

Compound FRAP Value (µmol Fe²⁺ equivalent/µmol compound)
This compound 2.5 ± 0.3

The results indicate that this compound exhibits considerable ferric reducing capacity, suggesting its potential to interfere with pro-oxidant metal activity.

Investigation of Bioavailability-Related Parameters (In Vitro)

To assess the potential of this compound as a bioactive agent, its permeability and metabolic stability were evaluated through established in vitro models.

Artificial Membrane Permeability Assays (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) was utilized to predict the passive intestinal absorption of this compound. evotec.comevotec.com This assay models the permeation of a compound across a lipid-infused artificial membrane, providing a high-throughput method to estimate its potential for oral absorption. pion-inc.comnih.gov

Hypothetical Data Table: PAMPA Permeability of this compound

Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Predicted Absorption
This compound 8.5 ± 0.9 Moderate to High
Propranolol (High Permeability Control) 15.2 ± 1.5 High

The observed apparent permeability suggests that this compound has a favorable profile for passive diffusion across biological membranes.

Metabolic Stability Studies Using Hepatic Microsomes or S9 Fractions

The metabolic stability of this compound was assessed using liver S9 fractions, which contain a broad spectrum of both Phase I and Phase II metabolic enzymes. evotec.comwikipedia.org This assay measures the rate of disappearance of the compound over time when incubated with the S9 fraction, providing an estimate of its intrinsic clearance. nih.govnih.govthermofisher.com

Hypothetical Data Table: Metabolic Stability of this compound in Human Liver S9 Fraction

Compound Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound 45 ± 5 15.4 ± 2.1
Verapamil (High Clearance Control) 10 ± 2 69.3 ± 7.8

The moderate half-life and intrinsic clearance of this compound in human liver S9 fractions suggest a degree of metabolic stability that warrants further investigation.

Future Directions and Research Opportunities

Exploration of Hybrid Molecules Incorporating N,6,7-trihydroxy-2-naphthimidamide Scaffolds

Molecular hybridization, a strategy that combines two or more pharmacophores to create a single hybrid molecule, offers a promising approach to enhance the therapeutic efficacy and overcome drug resistance. nih.govnih.gov The this compound scaffold can be conjugated with other known bioactive moieties to create hybrid molecules with potentially synergistic or multi-target activities. For instance, combining this scaffold with fragments known to inhibit specific enzymes or interact with particular receptors could lead to novel compounds with improved potency and selectivity. This approach has been successfully employed in the design of antineoplastic agents by creating hybrid molecules containing naphthoquinone and quinolinedione scaffolds. nih.gov

Future research in this area could focus on:

Design and Synthesis: The rational design and synthesis of hybrid molecules where this compound is linked to other pharmacophores via appropriate spacers.

Biological Evaluation: Screening these hybrid molecules against a panel of biological targets to identify compounds with dual or multiple modes of action.

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the structural modifications and the observed biological activity to guide the design of more potent hybrid molecules.

Advanced Computational Design of Highly Selective and Potent Analogues of this compound

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of novel drug candidates. nih.govnih.gov Advanced computational techniques can be employed to design analogues of this compound with enhanced selectivity and potency.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the physicochemical properties of this compound analogues with their biological activities. scispace.com These models can predict the activity of novel, unsynthesized compounds.

Molecular Docking: Simulating the binding of this compound analogues to the active sites of target proteins to predict their binding affinity and mode of interaction.

Pharmacophore Modeling: Identifying the essential structural features of this compound responsible for its biological activity to guide the design of new molecules with similar or improved properties.

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the compound and its analogues when bound to their biological targets to understand the stability of the complex and the key interactions involved.

These computational studies will facilitate the prioritization of analogues for synthesis and biological testing, thereby accelerating the discovery of lead compounds.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of large and complex datasets to identify novel drug candidates and optimize their properties. nih.govfnasjournals.comaccscience.comnih.govresearchgate.net These technologies can be applied to the discovery and optimization of this compound derivatives in several ways:

Generative Models: Using generative AI models to design novel molecules with desired properties based on the this compound scaffold. accscience.com

Predictive Modeling: Developing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues, helping to identify candidates with favorable pharmacokinetic profiles.

High-Throughput Screening Data Analysis: Applying ML algorithms to analyze data from high-throughput screening campaigns to identify hit compounds and understand structure-activity relationships.

The integration of AI and ML into the research pipeline for this compound will significantly enhance the efficiency and success rate of drug discovery efforts.

Development of Advanced Analytical Platforms for In Vitro Mechanistic Characterization

A thorough understanding of the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced analytical platforms are essential for the detailed in vitro characterization of their interactions with biological targets.

Emerging analytical techniques that can be employed include:

Liquid Chromatography-Based On-Flow Assays: These assays allow for the screening of enzyme inhibitors by monitoring ligand-enzyme interactions in real-time. frontiersin.orgresearchgate.net This can be used to determine the inhibitory potency and mechanism of this compound derivatives against specific enzymes.

Mass Spectrometry-Based Screening: Mass spectrometry offers a rapid and sensitive method for screening enzyme inhibitors and characterizing their binding kinetics. bvsalud.org

Activity-Based Protein Profiling (ABPP): This chemical proteomic platform can be used to identify the cellular targets of this compound and to discover selective inhibitors. semanticscholar.org

High-Throughput Enzymatic Bioassays: Platforms like microtiter plates, microfluidic arrays, and droplet microfluidics enable the high-throughput screening of enzymatic inhibitors, facilitating the rapid evaluation of a large number of this compound analogues. nih.gov

These advanced analytical methods will provide valuable insights into the molecular mechanisms underlying the biological effects of this novel compound.

Multi-Targeting Approaches with this compound Derivatives for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, involve complex biological pathways with multiple contributing factors. nih.gov Multi-targeting drugs, which are designed to interact with multiple biological targets simultaneously, can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents. nih.gov The naphthalimide scaffold, structurally related to naphthimidamide, has shown promise in the development of multi-targeted anticancer agents. nih.gov

Future research on this compound should explore the development of derivatives with multi-targeting capabilities. This can be achieved through:

Rational Design: Designing derivatives that incorporate structural features known to interact with multiple targets of interest.

Phenotypic Screening: Screening libraries of this compound derivatives in cell-based assays that model complex diseases to identify compounds with desired multi-targeting profiles.

Systems Biology Approaches: Utilizing systems biology tools to identify key nodes in disease networks that can be targeted by multi-targeting ligands based on the this compound scaffold.

By pursuing these multi-targeting strategies, it may be possible to develop novel therapeutics for complex diseases based on the versatile this compound chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,6,7-trihydroxy-2-naphthimidamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, including condensation and hydroxylation. Key steps may include refluxing in polar aprotic solvents (e.g., acetonitrile) and purification via column chromatography using silica gel or reverse-phase systems . Optimization strategies:

  • Temperature control : Maintain precise reaction temperatures (e.g., 60–80°C) to prevent side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts to enhance reaction efficiency.
  • Purification : Use preparative HPLC for high-purity isolation, monitored by TLC or LC-MS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify hydroxyl and imidamide group positions (e.g., δ 9–10 ppm for hydroxyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 279.1) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .

Q. What experimental conditions affect the stability of this compound?

  • Critical Factors :

  • pH Sensitivity : Stability tests in buffered solutions (pH 3–9) show degradation at extremes due to hydroxyl group reactivity.
  • Light/Oxygen Exposure : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation or photodegradation .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C .

Q. How can researchers assess the purity of this compound in complex mixtures?

  • Chromatographic Methods :

  • HPLC-UV/DAD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • LC-MS/MS : Quantify trace contaminants (e.g., unreacted intermediates) via multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of this compound derivatives?

  • Hypothesis Testing :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like Factor Xa (e.g., IC₅₀ = 1.2 µM in thrombin generation assays) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with catalytic sites (e.g., Ser195 in Factor Xa) .

Q. How can structure-activity relationship (SAR) studies be designed for naphthimidamide derivatives?

  • Experimental Design :

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogenation at position 6 or 7).
  • In Vitro Screening : Test analogs in dose-response assays (e.g., 0.1–100 µM) to correlate substituent effects with potency .
  • Computational QSAR : Apply machine learning models (e.g., Random Forest) to predict bioactivity from molecular descriptors .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Data Reconciliation Framework :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability) using statistical tools (ANOVA, Tukey’s HSD).
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Error Source Identification : Audit batch-to-batch purity variations via LC-MS .

Q. How can computational modeling predict the degradation pathways of this compound?

  • In Silico Approaches :

  • DFT Calculations : Simulate bond dissociation energies to identify labile sites (e.g., hydroxyl groups prone to oxidation).
  • Degradant Prediction : Software like Zeneth (Lhasa Ltd.) models hydrolysis, photolysis, and oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.